N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 3,4-dimethoxyphenyl group and a fluorine atom at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 6-fluoroquinoline.
Coupling Reaction: The 3,4-dimethoxyaniline is coupled with 6-fluoroquinoline using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anticancer, antibacterial, and antifungal properties.
Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates key signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.
N-(3,4-dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: A related compound with corrosion inhibition properties.
Uniqueness
N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine stands out due to its unique combination of a quinoline core with a 3,4-dimethoxyphenyl group and a fluorine atom. This structural arrangement imparts distinct electronic and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H15FN2O2 |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine |
InChI |
InChI=1S/C17H15FN2O2/c1-21-16-6-4-12(10-17(16)22-2)20-15-7-8-19-14-5-3-11(18)9-13(14)15/h3-10H,1-2H3,(H,19,20) |
InChI Key |
MYBYRMYROFTTHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F)OC |
Origin of Product |
United States |
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